molecular formula C6H11ClN4 B1457963 2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride CAS No. 1823247-30-8

2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride

Katalognummer B1457963
CAS-Nummer: 1823247-30-8
Molekulargewicht: 174.63 g/mol
InChI-Schlüssel: GARIRIRXPHKFOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine rings was described. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Research has revealed the potential of azetidinone derivatives, which include compounds structurally related to 2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride, as anti-tubercular agents. A study by Thomas, George, and Harindran (2014) focused on designing novel azetidinone analogues incorporating the 1, 2, 4-triazole moiety to assess their anti-tubercular efficacy. The analogues demonstrated promising activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents in combating tuberculosis. This signifies the relevance of these compounds in medical research, particularly in developing new treatments for tuberculosis, a major global health challenge (Thomas, George, & Harindran, 2014).

MMP-2 Inhibition for Cancer Therapy

In the context of cancer therapy, a series of (aryltriazolyl)methylaziridines, closely related to the azetidinyl-triazole class, was synthesized and evaluated for their selectivity as inhibitors of matrix metalloproteinase-2 (MMP-2), a key enzyme involved in cancer progression. This study by Kreituss et al. (2013) introduced a novel class of hydroxamic acid-free MMP inhibitors. The findings demonstrated significant inhibition of MMP-2, suggesting a potential therapeutic application in treating diseases associated with MMP-2 activity, including cancer (Kreituss et al., 2013).

Antibacterial and Antifungal Applications

Compounds with the azetidinyl-triazole structure have been synthesized and evaluated for their antibacterial and antifungal properties, indicating their potential in developing new antimicrobial agents. For instance, Kohli, Srivastava, and Srivastava (2008) synthesized (N-Phenothiazinomethyl)-4-[N-(3-chloro-2-oxo-4-substituted-azetidin)]-5-mercapto-1,2,4-triazoles and assessed their efficacy against selected microbial strains. The compounds showed promising antibacterial and antifungal activities, presenting a valuable contribution to the search for novel antimicrobial agents (Kohli, Srivastava, & Srivastava, 2008).

Eigenschaften

IUPAC Name

2-(azetidin-3-ylmethyl)triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-2-9-10(8-1)5-6-3-7-4-6;/h1-2,6-7H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARIRIRXPHKFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2N=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 2
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 3
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 4
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 5
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride
Reactant of Route 6
2-(azetidin-3-ylmethyl)-2H-1,2,3-triazole hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.